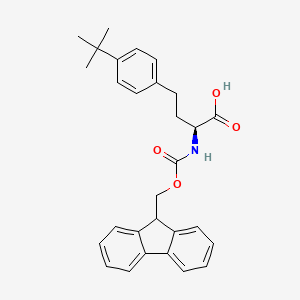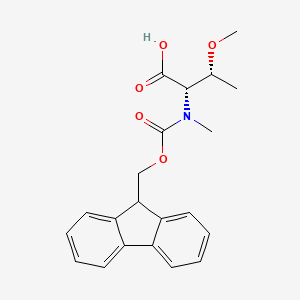
FMOC-MeThr(Me)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 9-fluorenylmethyloxycarbonyl-N-methylthreonine-N-methyl ester (FMOC-MeThr(Me)-OH) is a modified amino acid derivative. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The FMOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a popular choice in solid-phase peptide synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluorenylmethyloxycarbonyl-N-methylthreonine-N-methyl ester typically involves the following steps:
Protection of the amino group: The amino group of threonine is protected using the 9-fluorenylmethyloxycarbonyl (FMOC) group. This is achieved by reacting threonine with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Methylation of the hydroxyl group: The hydroxyl group of threonine is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Esterification: The carboxyl group of threonine is esterified using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of 9-fluorenylmethyloxycarbonyl-N-methylthreonine-N-methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthreonine moiety.
Reduction: Reduction reactions can occur at the ester group, converting it to the corresponding alcohol.
Substitution: The FMOC group can be substituted with other protecting groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid for the removal of the FMOC group.
Major Products Formed
Oxidation: Oxidized derivatives of the methylthreonine moiety.
Reduction: Alcohol derivatives of the ester group.
Substitution: Deprotected amino acids or peptides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-fluorenylmethyloxycarbonyl-N-methylthreonine-N-methyl ester is used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids during peptide synthesis.
Biology
In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the synthesis of peptide-based drugs and biomaterials.
Medicine
In medicine, 9-fluorenylmethyloxycarbonyl-N-methylthreonine-N-methyl ester is used in the development of peptide-based therapeutics. It is also used in the synthesis of diagnostic peptides for imaging and disease detection.
Industry
In the industrial sector, the compound is used in the large-scale production of peptides and proteins for various applications, including pharmaceuticals, cosmetics, and food additives.
Mécanisme D'action
The mechanism of action of 9-fluorenylmethyloxycarbonyl-N-methylthreonine-N-methyl ester involves the protection of the amino group during peptide synthesis. The FMOC group forms a stable bond with the amino group, preventing unwanted reactions during the synthesis process. The FMOC group can be easily removed under acidic conditions, allowing for the continuation of the synthesis process.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-fluorenylmethyloxycarbonyl-L-alanine: Similar in structure but with an alanine moiety instead of methylthreonine.
9-fluorenylmethyloxycarbonyl-L-phenylalanine: Contains a phenylalanine moiety, offering different hydrophobic interactions.
9-fluorenylmethyloxycarbonyl-L-lysine: Features a lysine moiety, providing additional sites for further functionalization.
Uniqueness
The uniqueness of 9-fluorenylmethyloxycarbonyl-N-methylthreonine-N-methyl ester lies in its dual methylation, which provides distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex peptides and proteins where precise control over the protecting groups is required.
Propriétés
IUPAC Name |
(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-13(26-3)19(20(23)24)22(2)21(25)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,23,24)/t13-,19+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWLMYHZOUJCGC-YJYMSZOUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
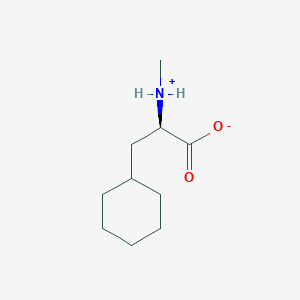
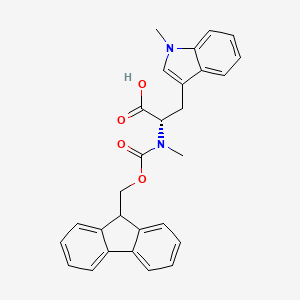
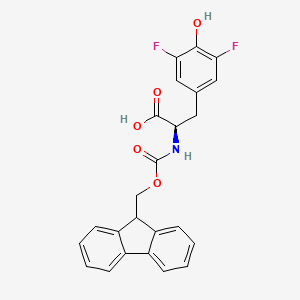
![3-[(4-Bromophenyl)methyl]azetidine HCl](/img/structure/B8233819.png)
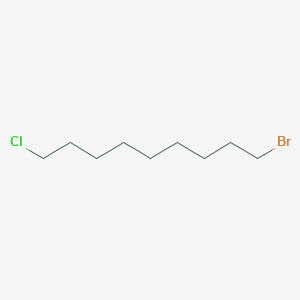
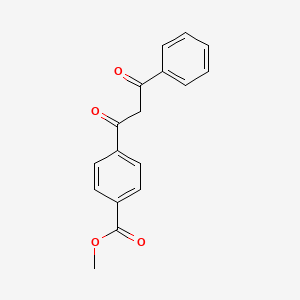
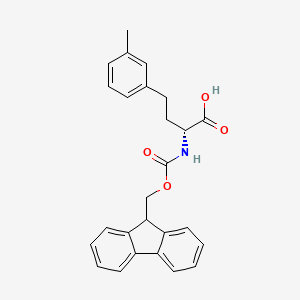
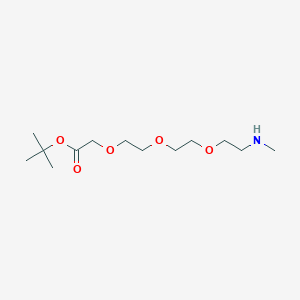
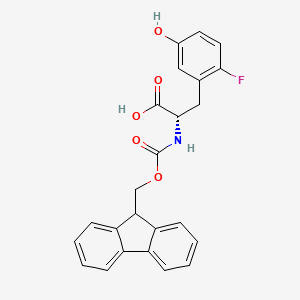
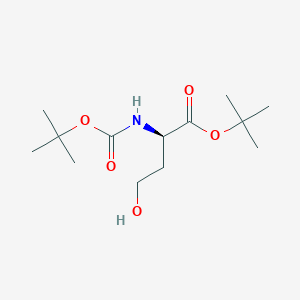
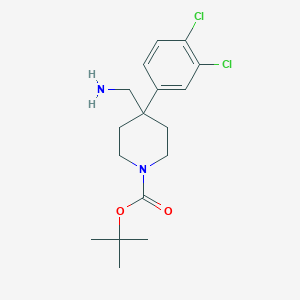
![(2R,4S)-N-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-1-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B8233864.png)
